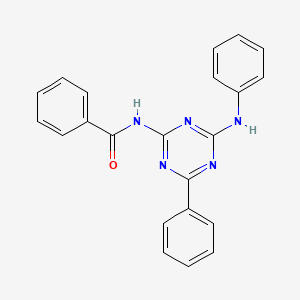
N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzamide group attached to the triazine ring, along with phenyl and phenylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Introduction of Phenyl and Phenylamino Groups: The phenyl and phenylamino groups can be introduced via nucleophilic aromatic substitution reactions, where aniline derivatives react with the triazine core.
Attachment of the Benzamide Group: The final step involves the acylation of the triazine derivative with benzoyl chloride or benzamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Agrochemicals: The compound has been investigated for its potential use as a pesticide or herbicide, targeting specific pests or weeds.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The specific pathways involved can vary depending on the application and target organism.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)acetamide: Similar structure with an acetamide group instead of benzamide.
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)thiourea: Contains a thiourea group instead of benzamide.
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)urea: Contains a urea group instead of benzamide.
Uniqueness
N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide group, in particular, contributes to its potential as a versatile compound in various applications, distinguishing it from other similar triazine derivatives.
Properties
CAS No. |
59693-84-4 |
|---|---|
Molecular Formula |
C22H17N5O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C22H17N5O/c28-20(17-12-6-2-7-13-17)26-22-25-19(16-10-4-1-5-11-16)24-21(27-22)23-18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,27,28) |
InChI Key |
HTODDXQBGVAPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















